Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a carbamoyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate typically involves the reaction of 4-carboxybenzoic acid with 2-cyclopropyl-2-hydroxypropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyclopropyl group can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-hydroxypropyl)carbamoyl)benzoate: Lacks the cyclopropyl group, which may result in different biological activities.
Ethyl 4-((2-cyclopropyl-2-hydroxypropyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Uniqueness
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate is unique due to the presence of the cyclopropyl group, which imparts rigidity and enhances the compound’s binding affinity to molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Biological Activity
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
The compound features a benzoate moiety linked to a carbamoyl group, which is further substituted with a cyclopropyl and hydroxypropyl chain. This structural arrangement is significant for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in certain cancer types.
- Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The compound appears to influence several signaling pathways associated with cell survival and apoptosis.
Anticancer Activity
A key area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated:
- Cell Line Studies : The compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
Antimicrobial Activity
Another promising aspect of this compound is its antimicrobial activity. It has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Inhibition zones measured during agar diffusion tests indicated significant antibacterial properties, particularly at concentrations above 50 µg/mL.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry illustrated the efficacy of this compound in inducing apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for development into a therapeutic agent for resistant cancer types .
- Antimicrobial Efficacy : A recent investigation assessed the compound's ability to combat biofilm formation in Staphylococcus aureus. Results showed that treatment with the compound significantly reduced biofilm biomass compared to control groups, suggesting its potential as an adjunct therapy in treating infections .
Properties
IUPAC Name |
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(19,12-7-8-12)9-16-13(17)10-3-5-11(6-4-10)14(18)20-2/h3-6,12,19H,7-9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSCHQEPGDIME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.